Tazolol

概要

説明

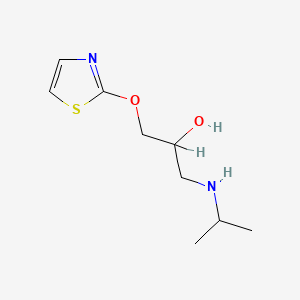

タゾロールは、化学式がC9H16N2O2S 、分子量が216.30 g/mol のベータ遮断薬です 。 心臓病の治療に主に使用されます。これは、心筋ベータ受容体を選択的に刺激する能力によるものです .

製造方法

合成経路と反応条件

タゾロールは、1-イソプロピルアミノ-3-クロロプロパン-2-オール と2-メルカプトチアゾール を塩基性条件下で反応させる多段階プロセスによって合成することができます 。この反応は通常、水酸化ナトリウムまたは水酸化カリウムなどの塩基を使用して、求核置換反応を促進します。

工業生産方法

工業的な環境では、タゾロールの製造は、同様の反応条件を使用して大規模に合成が行われますが、収率と純度が向上するように最適化されています。 このプロセスには、再結晶またはクロマトグラフィーなどの追加の精製工程が含まれており、最終製品が医薬品基準を満たしていることを保証します .

準備方法

Synthetic Routes and Reaction Conditions

Tazolol can be synthesized through a multi-step process involving the reaction of 1-isopropylamino-3-chloropropan-2-ol with 2-mercaptothiazole under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

化学反応の分析

反応の種類

タゾロールは、次のようなさまざまな化学反応を起こします。

酸化: タゾロールは酸化されてスルホキシドとスルホンを形成できます。

還元: 還元反応は、タゾロールを対応するチオール誘導体に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物

酸化: スルホキシドとスルホン。

還元: チオール誘導体。

置換: さまざまな置換チアゾール誘導体.

科学研究への応用

タゾロールは、いくつかの科学研究に応用されています。

化学: ベータ遮断薬とその受容体との相互作用に関する研究におけるモデル化合物として使用されます。

生物学: 心筋収縮力と心拍数への影響について調査されています。

医学: 心不全やその他の心臓血管疾患の治療における潜在的な使用について研究されています。

科学的研究の応用

Tazolol has several scientific research applications:

Chemistry: Used as a model compound in studies of beta-blockers and their interactions with receptors.

Biology: Investigated for its effects on myocardial contractility and heart rate.

Medicine: Studied for its potential use in treating heart failure and other cardiovascular conditions.

Industry: Utilized in the development of new beta-blockers and related pharmaceuticals.

作用機序

タゾロールは、心筋ベータ受容体を選択的に刺激することにより効果を発揮し、心筋収縮力、心拍数、心拍出量、冠血流量が増加します 。 末梢抵抗と平均大動脈圧を低下させるため、心不全やその他の心臓血管疾患の治療に効果的です .

類似の化合物との比較

類似の化合物

- チモロール

- ニリダゾール

- フェンクロジック酸

独自性

タゾロールは、心筋ベータ受容体を選択的に刺激するという特徴があり、末梢抵抗と平均大動脈圧を低下させながら、心拍出量と一回拍出量を大幅かつ持続的に増加させるため、ベータ遮断薬の中で独特です 。これは、心不全やその他の心臓血管疾患の治療に特に役立ちます。

類似化合物との比較

Similar Compounds

Uniqueness

Tazolol is unique among beta-blockers due to its selective stimulation of myocardial beta receptors, which results in a significant and sustained increase in cardiac output and stroke volume while causing a decrease in peripheral resistance and mean aortic pressure . This makes it particularly useful in the treatment of heart failure and other cardiovascular conditions.

生物活性

Tazolol, a compound belonging to the class of benzothiazole derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is characterized by its unique chemical structure that allows it to interact with various biological targets. It is primarily studied for its anti-inflammatory and anticancer properties, making it a candidate for multifunctional therapeutic applications.

- Inhibition of Enzymatic Activity : this compound has been identified as a potential inhibitor of enzymes such as PfDHODH (Plasmodium falciparum dihydroorotate dehydrogenase), which is crucial for the survival of malaria parasites. This inhibition suggests its potential use in treating malaria .

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which are essential in mitigating oxidative stress-related diseases. For instance, it has shown promising results in scavenging free radicals and inhibiting pro-inflammatory enzymes like 5-lipoxygenase (LO) with IC50 values in the sub-micromolar range .

- Anticancer Properties : this compound has demonstrated antiproliferative effects against various cancer cell lines. In studies, it exhibited cytotoxicity towards U937 cells with an IC50 value of 16.23 μM, indicating its potential as an anticancer agent .

Case Studies and Experimental Data

- Study on Anticancer Activity : In a recent study, this compound was synthesized and evaluated for its anticancer activity against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in these cancer cells .

- Inflammatory Response : Another study assessed the effect of this compound on inflammatory markers such as IL-6 and TNF-α in mouse macrophages (RAW264.7). The compound effectively reduced the expression levels of these cytokines, highlighting its anti-inflammatory potential .

Data Table

The following table summarizes key biological activities of this compound based on recent studies:

| Biological Activity | Target/Cell Line | IC50 Value | Effect |

|---|---|---|---|

| Antiproliferative | U937 Cells | 16.23 μM | Inhibition of cell growth |

| Anti-inflammatory | RAW264.7 Macrophages | Not specified | Decreased IL-6 and TNF-α levels |

| Enzyme Inhibition | PfDHODH | Not specified | Potential antimalarial activity |

| Antioxidant | DPPH Scavenging Assay | Not specified | Radical scavenging activity |

特性

IUPAC Name |

1-(propan-2-ylamino)-3-(1,3-thiazol-2-yloxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S/c1-7(2)11-5-8(12)6-13-9-10-3-4-14-9/h3-4,7-8,11-12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREVJBVJBRSSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=NC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865972 | |

| Record name | 1-[(Propan-2-yl)amino]-3-[(1,3-thiazol-2-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39832-48-9 | |

| Record name | Tazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39832-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tazolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039832489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Propan-2-yl)amino]-3-[(1,3-thiazol-2-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAZOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B64Q38TX4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。